4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine
Overview
Description
4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine is a heterocyclic compound that contains both pyrimidine and morpholine rings. The presence of a chlorine atom at the 6-position of the pyrimidine ring and a methyl group at the 3-position of the morpholine ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine typically involves the reaction of 6-chloropyrimidine with 3-methylmorpholine under specific conditions. One common method includes:
Starting Materials: 6-chloropyrimidine and 3-methylmorpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 140°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like cesium carbonate in boiling dioxane are commonly used for nucleophilic substitution reactions .
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine can yield an aminopyrimidine derivative.
Scientific Research Applications
4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloropyrimidin-4-yl)morpholine: Lacks the methyl group at the 3-position of the morpholine ring.
6-Chloropyrimidine: Lacks the morpholine ring entirely.
3-Methylmorpholine: Lacks the pyrimidine ring and the chlorine atom.
Uniqueness
The presence of both the pyrimidine and morpholine rings, along with the specific substitutions, makes 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine unique
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-3-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-5-14-3-2-13(7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCUQOGRONLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.